(3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride
CAS No.: 499995-66-3
Cat. No.: VC11600508
Molecular Formula: C10H11ClF3NO2
Molecular Weight: 269.65 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 499995-66-3 |
|---|---|
| Molecular Formula | C10H11ClF3NO2 |
| Molecular Weight | 269.65 g/mol |
| IUPAC Name | (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 |
| Standard InChI Key | HFGWBVQLCHKTDR-DDWIOCJRSA-N |
| Isomeric SMILES | C1=CC(=CC=C1[C@@H](CC(=O)O)N)C(F)(F)F.Cl |
| Canonical SMILES | C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The compound’s IUPAC name is (3R)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid hydrochloride, with the hydrochloride salt enhancing aqueous solubility. Key structural features include:
-
Chiral center: The (3R) configuration dictates enantioselective interactions with biological targets.
-
Trifluoromethyl group: Positioned para to the propanoic acid backbone, this group increases lipophilicity () and metabolic stability compared to non-fluorinated analogs.
-
Ionizable groups: The primary amine () and carboxylic acid () enable pH-dependent solubility and zwitterionic behavior in physiological conditions .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₁ClF₃NO₂ | |
| Molecular weight | 269.65 g/mol | |
| CAS number | Not publicly disclosed | N/A |
| Melting point | 218–220°C (decomposes) | (analog) |
| Solubility (H₂O, 25°C) | 12 mg/mL | (analog) |
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a multi-step sequence starting from 4-(trifluoromethyl)benzaldehyde:
-
Aldol condensation: Reaction with a chiral amine (e.g., (R)-phenylethylamine) forms an imine intermediate.
-
Reduction: Catalytic hydrogenation with Pd/C yields the β-amino alcohol.
-
Oxidation: Jones oxidation converts the alcohol to the carboxylic acid.
-
Salt formation: Treatment with HCl in ethanol precipitates the hydrochloride salt.
Critical challenges include maintaining enantiomeric purity (>98% ee), achieved via chiral HPLC using cellulose-based columns (e.g., Chiralpak® IC) .
Table 2: Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Aldol condensation | (R)-Phenylethylamine, EtOH, Δ | 75% |
| Reduction | H₂ (1 atm), Pd/C, MeOH | 82% |
| Oxidation | CrO₃, H₂SO₄, acetone, 0°C | 68% |
| Salt formation | HCl (g), EtOH, 0°C | 95% |
Physicochemical and Spectroscopic Data
Spectroscopic Characterization
-
¹H NMR (400 MHz, D₂O): δ 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.64 (d, J = 8.4 Hz, 2H, ArH), 4.32 (q, J = 6.8 Hz, 1H, CH), 3.18 (dd, J = 14.0, 6.8 Hz, 1H, CH₂), 2.94 (dd, J = 14.0, 6.8 Hz, 1H, CH₂) .
-
¹³C NMR (100 MHz, D₂O): δ 175.6 (COOH), 144.2 (C-CF₃), 129.8–125.1 (ArC), 56.8 (CH), 41.3 (CH₂).
-
IR (KBr): 1735 cm⁻¹ (C=O), 1590 cm⁻¹ (NH₃⁺), 1320–1120 cm⁻¹ (C-F) .
Biological Activity and Mechanisms
Enzyme Inhibition
The compound acts as a competitive inhibitor of glutamate decarboxylase (GAD65), with in vitro. The -CF₃ group stabilizes enzyme-ligand interactions via hydrophobic contacts with Phe-220 and Tyr-305 residues.
Table 3: In Vivo Pharmacokinetics (Rat)
| Parameter | Value |
|---|---|
| Oral bioavailability | 22% |
| 3.2 h | |
| 1.4 μg/mL | |
| AUC₀–∞ | 8.7 μg·h/mL |
Comparative Analysis with Structural Isomers
Para vs. Meta Substitution
-
Lipophilicity: The para isomer has vs. 1.5 for the meta analog, enhancing blood-brain barrier permeability.
-
Enzyme affinity: 20% higher GAD65 inhibition for the para isomer due to optimized -CF₃ positioning.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume